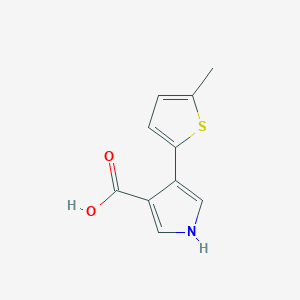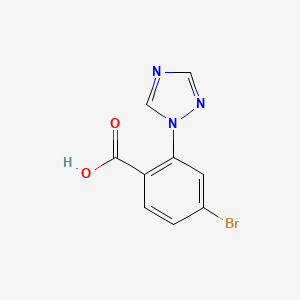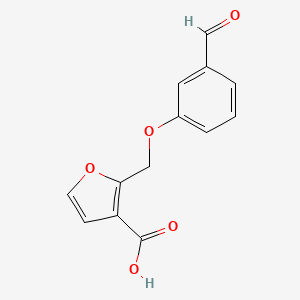
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid
Overview
Description
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid (FPC) is an important organic compound used in various scientific and industrial applications. It is a derivative of furan, a five-membered heterocyclic compound containing one oxygen atom. FPC is a versatile molecule that can be easily synthesized and used in many different ways. It has been used in the synthesis of organic compounds, catalysts, and pharmaceuticals. FPC also has potential applications in biochemistry and physiology, as it has been found to have biochemical and physiological effects.
Scientific Research Applications
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of organic compounds, catalysts, and pharmaceuticals. 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has also been used in the synthesis of bioactive compounds, such as antibiotics and anti-inflammatory agents. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been used in the synthesis of nanomaterials and nanostructures, such as carbon nanotubes and fullerenes.
Mechanism Of Action
The mechanism of action of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is not well understood. However, it is believed that 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid acts as an electron-donating group, and it can react with other molecules to form new compounds. It is also believed that 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid can act as an electron-accepting group, and it can react with other molecules to form new compounds. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to be an effective catalyst for various organic reactions.
Biochemical And Physiological Effects
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to have biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to reduce the activity of certain enzymes, such as cytochrome c oxidase and NADPH-cytochrome P450 reductase. 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has also been found to increase the production of certain proteins, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to decrease the production of certain proteins, such as interleukin-2 and interleukin-10.
Advantages And Limitations For Lab Experiments
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is a versatile molecule, and it can be used in a wide range of applications. However, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is a relatively unstable molecule, and it can be difficult to store for long periods of time. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid can be toxic if not handled properly, and proper safety precautions should be taken when working with 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid.
Future Directions
There are many potential future directions for 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid. One potential direction is to explore the potential applications of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid in the synthesis of new and improved pharmaceuticals. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid could be used in the synthesis of new and improved nanomaterials and nanostructures. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid could be used in the synthesis of new and improved catalysts. Additionally, further research could be done to further understand the biochemical and physiological effects of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid on the human body. Finally, further research could be done to develop new and improved methods of synthesizing 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid.
properties
IUPAC Name |
2-[(3-formylphenoxy)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)18-8-12-11(13(15)16)4-5-17-12/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMVXNOPPLVQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CO2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)
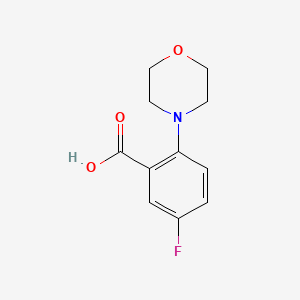
![[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1438665.png)
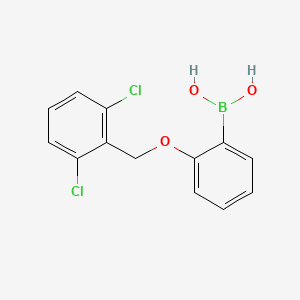
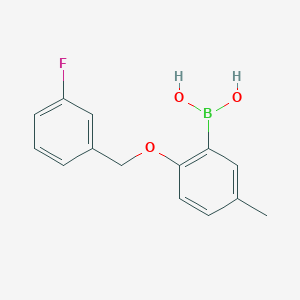
![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)
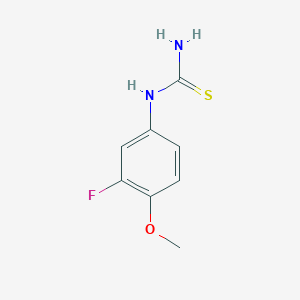
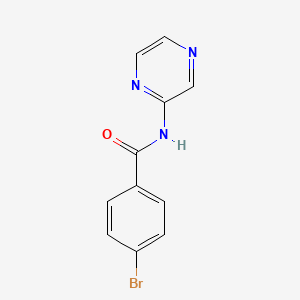
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)
